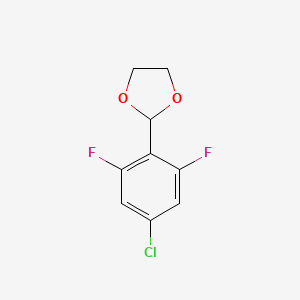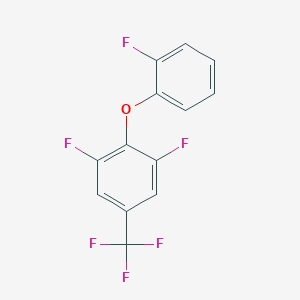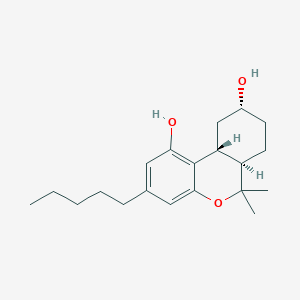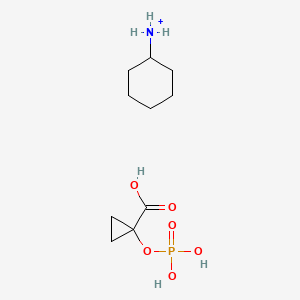![molecular formula C7H5N B14080780 2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene CAS No. 441798-62-5](/img/structure/B14080780.png)
2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AZATRICYCLO[51003,5]OCTA-1,3(5),6-TRIENE is a complex organic compound with a unique tricyclic structure It is characterized by its three interconnected rings, which include nitrogen and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in the treatment of various diseases.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE can be compared with other similar tricyclic compounds, such as:
2-AZATRICYCLO[5.1.0.03,5]OCTA-1(7),2,5-TRIENE: This compound has a similar structure but differs in the position of the double bonds.
2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE(9CI): This is another variant with slight structural differences.
The uniqueness of 2-AZATRICYCLO[5.1.0.03,5]OCTA-1,3(5),6-TRIENE lies in its specific tricyclic structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
441798-62-5 |
|---|---|
Fórmula molecular |
C7H5N |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
2-azatricyclo[5.1.0.03,5]octa-1,3(5),6-triene |
InChI |
InChI=1S/C7H5N/c1-4-2-6(4)8-7-3-5(1)7/h1H,2-3H2 |
Clave InChI |
SEIFOTHCQMXUBK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(C3)N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B14080700.png)

![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)



![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)

![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)



